cinnamyl alcohol physicochemical properties
cinnamyl alcohol physicochemical properties
An In-depth Technical Guide on the Physicochemical Properties of Cinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl alcohol, also known as styryl carbinol or 3-phenyl-2-propen-1-ol, is an organic compound that occurs naturally in esterified form in substances like storax, Balsam of Peru, and cinnamon leaves.[1][2][3] When pure, it presents as a white crystalline solid, but it may appear as a yellow oil if slightly impure.[3] With its characteristic sweet, balsamic, and hyacinth-like odor, cinnamyl alcohol is a valuable ingredient in the fragrance and flavor industries.[1][4] It serves as a precursor in the synthesis of various esters used in perfumery and is also utilized in the production of certain pharmaceuticals.[5][6] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and relevant chemical and biological pathways.
Molecular and Physical Properties
The fundamental identifiers and physical properties of cinnamyl alcohol are summarized below. This data is crucial for its application in chemical synthesis, formulation, and quality control.
Table 1: General and Molecular Properties of Cinnamyl Alcohol
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-Phenylprop-2-en-1-ol | [1] |
| Synonyms | Cinnamic alcohol, Styryl carbinol, 3-Phenyl-2-propen-1-ol | [2][6] |
| CAS Number | 104-54-1 | [2] |
| Molecular Formula | C₉H₁₀O | [2][5][6] |
| Molecular Weight | 134.18 g/mol | [2][4][6] |
| Appearance | White to light yellow crystalline solid or oily liquid.[3][6][7] | [3][6][7] |
| Odor | Sweet, balsamic odor reminiscent of hyacinth.[1][2][4][7] | [1][2][4][7] |
Table 2: Thermodynamic and Physical State Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | 30-34 °C | Ambient Pressure | [1][2][3][8] |
| Boiling Point | 250-258 °C | 760 mmHg | [1][2][3][6] |
| Density | 1.044 g/mL | at 25 °C | [4][8] |
| 1.0397 g/cm³ | at 35 °C | [1][2][3] | |
| Flash Point | >93.3 °C (Closed Cup) | - | [2] |
| 126 °C | - | [1][3][5] | |
| Vapor Pressure | <0.01 mmHg | at 25 °C | |
| 0.012 mmHg | at 25 °C | [5][9] | |
| Vapor Density | 4.6 (vs air) | - |
Table 3: Solubility and Partitioning Properties
| Property | Description | Source(s) |
| Water Solubility | 1.8 g/L (at 20 °C). Described as slightly soluble or sparingly soluble.[3][7] | [3][7] |
| Organic Solvent Solubility | Freely soluble in alcohol and diethyl ether.[1][2] Soluble in ethanol, acetone, and dichloromethane.[3][7] | [1][2][3][7] |
| Glycerol Solubility | Soluble | [1][2][10] |
| LogP (Octanol/Water) | 1.70 - 1.95 | [1][5][11] |
Table 4: Optical and Spectroscopic Properties
| Property | Value | Conditions | Source(s) |
| Refractive Index (nD) | 1.5819 | at 20 °C | [2] |
| 1.5758 | at 33 °C | [2] | |
| UV Spectrum | UV: 74 (Sadtler Research Laboratories Spectral Collection) | - | [1] |
| IR Spectrum (Key Peaks) | ~3200-3500 cm⁻¹ (O-H stretch, broad) | - | [12] |
| ¹H NMR | Spectra available in public databases.[1][13][14][15] | - | [1][13][14][15] |
| ¹³C NMR | Spectra available in public databases.[16][17] | - | [16][17] |
| Mass Spectrometry | Spectra available in public databases.[1] | - | [1] |
Experimental Protocols
The following sections detail generalized methodologies for determining the key physicochemical properties of cinnamyl alcohol.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid.[18] Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[19]
Methodology:
-
Sample Preparation: Ensure the cinnamyl alcohol sample is completely dry and finely powdered using a mortar and pestle.[18][20]
-
Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of solid (1-2 mm height) should enter the tube.[21] Tap the sealed end of the tube gently on a hard surface or drop it down a long glass tube to compact the sample at the bottom.[21]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[20][21]
-
Heating and Observation:
-
For an unknown or to establish an approximate range, heat the sample rapidly (10-20 °C/min).[21]
-
For a precise measurement, begin heating slowly (1-2 °C/min) when the temperature is about 10-15 °C below the expected melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ – T₂.[18]
Solubility Determination
Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution. Cinnamyl alcohol's solubility profile is dictated by its polar hydroxyl (-OH) group and its nonpolar phenylallyl backbone.[7]
Methodology:
-
Solvent Preparation: Place a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, glycerol) into a test tube.
-
Solute Addition: Add a small, pre-weighed amount of cinnamyl alcohol to the test tube.
-
Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution. Gentle heating can be applied to assess the effect of temperature, as solubility in organic solvents often increases with heat.[7]
-
Observation: Visually inspect the solution for any undissolved solid particles.
-
Quantification & Classification:
-
Continue adding small, known quantities of cinnamyl alcohol until saturation is reached (i.e., solid material persists after thorough mixing).
-
The solubility can be quantified (e.g., in g/L) by calculating the total mass of solute dissolved in the solvent volume.
-
Qualitative descriptors are assigned based on the amount of solvent required to dissolve the solute (e.g., "Freely Soluble," "Soluble," "Slightly Soluble").[1]
-
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure and functional groups of cinnamyl alcohol.
3.3.1 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key distinction between cinnamyl alcohol and its precursor, cinnamaldehyde, is the presence of a hydroxyl group.[12]
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid cinnamyl alcohol sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify characteristic absorption bands. For cinnamyl alcohol, the most prominent and diagnostic peak is the broad O-H stretching band, which appears around 3200-3500 cm⁻¹.[12] Other expected peaks include C-H stretches (aromatic and vinylic) above 3000 cm⁻¹, and C=C stretches around 1600-1650 cm⁻¹.
3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of cinnamyl alcohol in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Analysis:
-
¹H NMR: Analyze the chemical shifts, integration (proton count), and splitting patterns (coupling) to assign protons to their respective positions in the molecule.[16]
-
¹³C NMR: Analyze the chemical shifts to identify the number of unique carbon environments.
-
Chemical Synthesis and Biological Interactions
While cinnamyl alcohol is not a drug with a single, defined signaling pathway, its synthesis is a well-established process and it exhibits notable biological activities.
Synthesis of Cinnamyl Alcohol
Cinnamyl alcohol is most commonly synthesized industrially via the reduction of cinnamaldehyde.[5] Several methods can be employed for this conversion.
// Edges "Cinnamaldehyde" -> "Meerwein-Ponndorf" [color="#5F6368"]; "Cinnamaldehyde" -> "Hydride_Reduction" [color="#5F6368"]; "Cinnamaldehyde" -> "Catalytic_Hydrogenation" [color="#5F6368"];
"Meerwein-Ponndorf" -> "Cinnamyl_Alcohol" [color="#5F6368"]; "Hydride_Reduction" -> "Cinnamyl_Alcohol" [color="#5F6368"]; "Catalytic_Hydrogenation" -> "Cinnamyl_Alcohol" [color="#5F6368"];
"MP_Reagent" -> "Meerwein-Ponndorf" [style=dashed, arrowhead=none, color="#5F6368"]; "Hydride_Reagent" -> "Hydride_Reduction" [style=dashed, arrowhead=none, color="#5F6368"]; "Catalyst" -> "Catalytic_Hydrogenation" [style=dashed, arrowhead=none, color="#5F6368"]; }
Diagram 1: Common synthesis routes for cinnamyl alcohol.
Biological Effects and Interactions
Cinnamyl alcohol is recognized as a skin sensitizer and is investigated for certain neuroprotective properties. These effects are not mediated by a single receptor pathway but rather through a combination of interactions with cellular systems.
// Edges "Cinnamyl_Alcohol" -> "Skin_Sensitization" [color="#5F6368"]; "Cinnamyl_Alcohol" -> "Neuroprotection" [color="#5F6368"];
"Skin_Sensitization" -> "Immune_Response" [label=" leads to", color="#5F6368"]; "Neuroprotection" -> "GABA_Potentiation" [style=dashed, color="#5F6368"]; "Neuroprotection" -> "Antioxidant" [style=dashed, color="#5F6368"]; "Neuroprotection" -> "Anti_Inflammatory" [style=dashed, color="#5F6368"]; }
Diagram 2: Conceptual overview of cinnamyl alcohol's biological effects.
Conclusion
Cinnamyl alcohol is a well-characterized compound with a range of applications, primarily in the flavor and fragrance industries. Its physicochemical properties, including its melting point, boiling point, solubility, and spectral characteristics, are well-documented and essential for its synthesis, purification, and formulation. The experimental protocols outlined in this guide provide a framework for the verification of these properties in a laboratory setting. While not a therapeutic agent with a defined pathway, its interactions with biological systems, particularly as a skin sensitizer and a subject of neuroprotective research, highlight its relevance in toxicology and ongoing scientific investigation.
References
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- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029698) [hmdb.ca]
- 14. Cinnamyl alcohol(104-54-1) 1H NMR [m.chemicalbook.com]
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- 16. par.nsf.gov [par.nsf.gov]
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- 18. scribd.com [scribd.com]
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